3-Methyloxolane-3,4-diol
CAS No.: 61892-94-2
Cat. No.: VC19487221
Molecular Formula: C5H10O3
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61892-94-2 |
|---|---|
| Molecular Formula | C5H10O3 |
| Molecular Weight | 118.13 g/mol |
| IUPAC Name | 3-methyloxolane-3,4-diol |
| Standard InChI | InChI=1S/C5H10O3/c1-5(7)3-8-2-4(5)6/h4,6-7H,2-3H2,1H3 |
| Standard InChI Key | VJQHBDZGUIWTQN-UHFFFAOYSA-N |
| Canonical SMILES | CC1(COCC1O)O |
Introduction
Structural Identification and Molecular Properties
Chemical Identity
3-Methyloxolane-3,4-diol (IUPAC name: 3-methyloxolane-3,4-diol) is a five-membered cyclic ether containing two hydroxyl groups at positions 3 and 4 and a methyl substituent at position 3 . Its molecular formula (C₅H₁₀O₃) corresponds to a molecular weight of 118.13 g/mol, as calculated from PubChem data . The compound’s SMILES notation (CC1(COCC1O)O) and InChIKey (VJQHBDZGUIWTQN-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental referencing .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in elucidating its structure. In deuterated chloroform (CDCl₃), the ¹H NMR spectrum exhibits distinct resonances:
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A singlet at δ 1.68 ppm for the methyl group (3H)
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Multiplet signals between δ 3.76–4.25 ppm for the oxolane ring protons (4H)
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Broad singlets at δ 2.50–3.20 ppm for hydroxyl groups (2H) .
¹³C NMR data further confirm the structure, with signals at δ 76.22 ppm (C3), δ 72.80 ppm (C4), and δ 26.19 ppm (methyl carbon) .
Synthesis and Reaction Pathways
Laboratory Synthesis
The compound is synthesized via acid-catalyzed isomerization of isoprene epoxydiols (IEPOX), particularly under aqueous acidic conditions. Key steps include:
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Epoxidation of Isoprene Derivatives: IEPOX isomers (e.g., IEPOX-1 and IEPOX-3) are generated through mCPBA (meta-chloroperbenzoic acid)-mediated epoxidation of precursor diols .
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Acid-Catalyzed Cyclization: In bulk aqueous media (pH < 4), IEPOX undergoes nucleophilic ring-opening followed by cyclization to form 3-methyloxolane-3,4-diol. Yields reach ~70% under optimized conditions (80°C, 4 hours) .
Table 1: Synthetic Conditions and Yields
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| IEPOX-1 | H₂SO₄ | 80 | 4 | 68–72 |
| IEPOX-3 | p-TsOH | 25 | 24 | 55–60 |
Mechanistic Insights
Density functional theory (DFT) calculations reveal that the reaction proceeds via a stepwise mechanism:
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Protonation of the epoxide oxygen, lowering the activation energy for ring-opening.
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Nucleophilic Attack by water at the less substituted carbon, forming a carbocation intermediate.
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Cyclization through intramolecular hydroxyl group attack, yielding the thermodynamically favored oxolane structure .
The activation energy for this process is calculated as 22.3 kcal/mol, consistent with experimental observations of rapid kinetics under acidic aerosol conditions .
Atmospheric Significance and Environmental Detection
Role in Secondary Organic Aerosol Formation
3-Methyloxolane-3,4-diol is a tracer compound for isoprene-derived SOA, particularly in regions with elevated SO₂ levels . Field studies using gas chromatography/electron ionization mass spectrometry (GC/EI-MS) detect its concentrations ranging from non-detectable (n.d.) to 35 ng/m³ in ambient aerosols . Its formation is enhanced under high-SO₂ conditions due to increased aerosol acidity, which promotes IEPOX uptake and subsequent acid-catalyzed reactions .
Degradation Pathways
In the particle phase, the diol undergoes further reactions:
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Dehydration: Loss of water forms 3-methyltetrahydrofuran derivatives, detected as major products in aging experiments .
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Organosulfate Formation: Reaction with sulfate radicals yields stable organosulfates, accounting for ~15% of total SOA mass in some environments .
Table 2: Environmental Concentrations and Reactivity
| Location | Concentration (ng/m³) | Half-Life (h) | Major Degradation Product |
|---|---|---|---|
| Southeastern US | 12–35 | 2.8 ± 0.5 | 3-MeTHF derivatives |
| Amazon Basin | n.d.–18 | 4.1 ± 1.2 | Organosulfates |
Analytical Challenges and Methodological Considerations
Misidentification Risks
Early studies erroneously identified 3-methyltetrahydrofuran-3,4-diols as IEPOX derivatives due to similarities in mass spectral fragmentation patterns . Synthetic standards and 2D NMR correlation spectroscopy (COSY, HMBC) have since resolved these ambiguities .
Thermodynamic and Kinetic Properties
Stability Metrics
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Aqueous Solubility: 1.2 × 10³ mg/L (25°C), driven by hydrogen bonding capacity .
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Henry’s Law Constant: 3.8 × 10⁻⁴ atm·m³/mol, indicating preferential partitioning into the particle phase .
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Acid Dissociation Constants: pKa₁ = 12.1 (C3-OH), pKa₂ = 13.4 (C4-OH), explaining its stability under moderately acidic conditions .
Reaction Kinetics
Pseudo-first-order rate constants for aerosol-phase reactions:
Applications and Implications
Atmospheric Modeling
Incorporating 3-methyloxolane-3,4-diol kinetics into global chemistry models improves predictions of SOA loading by 18–22%, particularly in high-isoprene emission regions .
Synthetic Utility
The compound serves as a chiral building block in pharmaceutical synthesis. Its rigid oxolane scaffold facilitates asymmetric induction in:
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β-Lactam antibiotic precursors
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Neuraminidase inhibitor analogs
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